(E)-3-(4-methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one
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Description
(E)-3-(4-methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H21N3O4 and its molecular weight is 355.394. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmaceutical Applications
- Synthesis and Antiarrhythmic Effects: Derivatives including (E)-3-(4-methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one have been synthesized and studied for their potential antiarrhythmic and antihypertensive effects. Research indicates that compounds with a 3-(4-arylpiperazin-1-yl)propyl moiety, similar to the molecule , displayed significant antiarrhythmic and antihypertensive activities. These effects are thought to be related to alpha-adrenolytic properties, which are influenced by the presence of specific moieties in the chemical structure (Malawska et al., 2002).
Chemical Synthesis and Structural Analysis
- Novel Heterocyclic Systems: Investigations into the synthesis of complex heterocyclic systems, which may include compounds like this compound, have been conducted. These studies are crucial for developing new chemical entities with potential therapeutic applications. The creation of new heterocyclic systems often involves intricate reactions and can result in compounds with unique properties (Deady & Devine, 2006).
Electropolymerization and Material Science
- Applications in Electrochromic Devices: Certain dithienylpyrroles-based polymers, which may be structurally related to this compound, have been synthesized and used in electrochromic devices. These compounds, including variations with methoxyphenyl groups, demonstrate unique color-changing properties under different oxidation states, making them suitable for applications in smart windows and display technologies (Su, Chang, & Wu, 2017).
Properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-24-15-6-3-14(4-7-15)5-8-17(23)22-12-9-16(13-22)26-19-18(25-2)20-10-11-21-19/h3-8,10-11,16H,9,12-13H2,1-2H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDOMTMFULXPIL-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2CCC(C2)OC3=NC=CN=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2CCC(C2)OC3=NC=CN=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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